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The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation that

arises from an in-frame deletion in the gene encoding the EGFR. This mutation leads to a

constitutively active receptor that promotes tumor growth, making it an attractive target for

cancer immunotherapy. One of the most extensively studied therapeutic approaches against

this target is the peptide vaccine rindopepimut (also known as CDX-110). This guide provides a

comprehensive comparison of the clinical trial results for rindopepimut across Phase I, II, and

III studies, and evaluates its performance against other therapeutic alternatives for EGFRvIII-

positive glioblastoma (GBM), the most common and aggressive primary brain tumor in adults.

Rindopepimut Clinical Trial Performance: A Phased
Overview
Rindopepimut is a peptide vaccine consisting of a 13-amino acid sequence unique to the

EGFRvIII mutation, conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to

enhance immunogenicity.[1] It is typically administered with granulocyte-macrophage colony-

stimulating factor (GM-CSF) as an adjuvant.[1] A series of clinical trials—ACTIVATE, ACT II,

ACT III, ReACT, and the pivotal ACT IV—have evaluated its safety and efficacy.

Phase II Clinical Trial Results
Phase II trials of rindopepimut in patients with newly diagnosed glioblastoma showed promising

results, consistently demonstrating prolonged progression-free survival (PFS) and overall
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survival (OS) compared to historical controls.[2]

The ACT III trial, a multicenter, single-arm Phase II study, administered rindopepimut with the

standard-of-care chemotherapy, temozolomide, to 65 patients with newly diagnosed, surgically

resected, EGFRvIII-positive glioblastoma.[3] The trial confirmed the promising results of earlier

Phase II studies.[3]

The ReACT trial was a randomized, double-blind, Phase II study that investigated the addition

of rindopepimut to bevacizumab in 73 patients with recurrent, EGFRvIII-positive glioblastoma.

[2] The study showed a survival advantage for the rindopepimut group.[2]

Trial
Patient

Population
Treatment Arms

Key Endpoints

& Results
Immunogenicity

ACT III
Newly

Diagnosed GBM

Rindopepimut +

Temozolomide

Median OS: 21.8

months from

study entryPFS

at 5.5 months:

66%[3]

Anti-EGFRvIII

antibody titers:

≥4-fold increase

in 85% of

patients[3]

ReACT

Recurrent GBM

(Bevacizumab-

naïve)

Rindopepimut +

Bevacizumab vs.

Control (KLH) +

Bevacizumab

Median OS: 12.0

months vs. 8.8

months

(HR=0.53,

p=0.01)[2]PFS at

6 months: 28%

vs. 16% (p=0.12)

[2]Objective

Response Rate

(ORR): 30% vs.

18%[4]

High-titer

response

(≥1:12,800):

Achieved in 80%

of rindopepimut-

treated

patients[4]

Phase III Clinical Trial Results
The ACT IV trial was a large, international, randomized, double-blind, placebo-controlled Phase

III study designed to confirm the efficacy of rindopepimut in newly diagnosed, EGFRvIII-positive

glioblastoma patients following surgical resection and chemoradiation.[5][6] A total of 745
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patients were randomized to receive either rindopepimut with temozolomide or a control (KLH)

with temozolomide.[5] The primary endpoint was overall survival in patients with minimal

residual disease.[6]

Despite the promising results from Phase II trials, the ACT IV study was terminated for futility

after a preplanned interim analysis showed that rindopepimut was unlikely to provide a

significant survival benefit.[5]

Trial
Patient

Population
Treatment Arms

Primary

Endpoint &

Result

Key Secondary

Endpoints

ACT IV

Newly

Diagnosed GBM

(Minimal

Residual

Disease)

Rindopepimut +

Temozolomide

vs. Control (KLH)

+ Temozolomide

Median OS: 20.1

months vs. 20.0

months

(HR=1.01,

p=0.93)[5]

No significant

difference in

other clinical

endpoints.[7]

Experimental Protocols
A consistent methodology was employed across the key clinical trials for rindopepimut, with

variations based on the patient population and combination therapies.

Vaccine Composition and Administration
Rindopepimut (CDX-110): 500 mcg of the EGFRvIII peptide conjugated to KLH.[1][8]

Adjuvant: 150 mcg of GM-CSF was admixed with the vaccine.[1][8]

Control: 100 mcg of KLH was used as a control to mimic the local injection site reaction and

maintain blinding.[2][6]

Administration: The vaccine or control was administered via intradermal injection.[1][8]

Dosing Schedules
ACT III: An initial priming phase with vaccinations on days 0, 14, and 28, followed by monthly

injections concurrent with standard adjuvant temozolomide.[1][3]
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ReACT: A priming phase with vaccinations on days 1, 15, and 29, followed by monthly

injections. Bevacizumab (10 mg/kg) was administered intravenously every two weeks.[2]

ACT IV: Monthly intradermal injections were administered concurrently with standard oral

temozolomide (150-200 mg/m² for 5 of 28 days) for 6-12 cycles or longer.[6][9]

Visualizing the EGFRvIII Signaling Pathway and
Vaccine Mechanism
The EGFRvIII mutation leads to constitutive activation of downstream signaling pathways that

drive tumor growth and survival. Rindopepimut aims to generate a targeted immune response

against cells expressing this mutant receptor.
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EGFRvIII Signaling Pathway
Rindopepimut Mechanism of Action
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Caption: EGFRvIII signaling and the proposed mechanism of the rindopepimut vaccine.
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Comparison with Alternative EGFRvIII-Targeted
Therapies
While rindopepimut has been a key focus, other therapeutic strategies targeting EGFRvIII are

in development, offering potential alternatives.
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Therapeutic

Modality
Examples

Mechanism of

Action

Clinical

Development

Stage

Key

Findings/Challe

nges

Peptide Vaccine
Rindopepimut

(CDX-110)

Induces a

specific T-cell

and antibody

response against

EGFRvIII-

expressing cells.

[1]

Phase III (ACT

IV trial failed to

meet primary

endpoint).[5]

Showed promise

in Phase II but

failed in Phase

III, potentially

due to tumor

heterogeneity

and immune

escape.

CAR-T Cell

Therapy
EGFRvIII CAR-T

T-cells are

genetically

engineered to

express a

chimeric antigen

receptor (CAR)

that recognizes

EGFRvIII,

enabling direct

killing of tumor

cells.[10][11]

Phase I/II.[11]

[12]

Early studies

show feasibility

and safety, with

evidence of T-

cell trafficking to

the brain and

antigen loss in

tumors. Long-

term efficacy is

still under

investigation.[13]

Monoclonal

Antibodies

(mAbs) &

Antibody-Drug

Conjugates

(ADCs)

ABT-414, AMG

595

mAbs directly

target and inhibit

EGFRvIII. ADCs

link a potent

cytotoxic agent

to an anti-

EGFRvIII

antibody for

targeted drug

delivery.[14]

Phase I/II.[14]

[15]

mAbs and ADCs

offer direct

targeting but face

challenges with

blood-brain

barrier

penetration and

potential off-

target toxicities.

[16]

Bispecific

Antibodies

EGFRvIII-TCB These antibodies

have two binding

sites: one for

Preclinical / Early

Clinical.[18]

A novel approach

to engage the

patient's own T-
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EGFRvIII on

tumor cells and

another for an

activating

receptor (e.g.,

CD3) on T-cells,

bringing them

together to

induce tumor cell

killing.[17]

cells directly at

the tumor site.

Clinical safety

and efficacy are

yet to be

established.[17]

Conclusion
The clinical development of the EGFRvIII peptide vaccine, rindopepimut, provides a valuable

case study in the challenges of cancer immunotherapy, particularly for a complex disease like

glioblastoma. While early phase trials showed significant promise, the definitive Phase III ACT

IV trial did not demonstrate a survival benefit, highlighting issues such as tumor antigen

heterogeneity and the potential for immune escape.

Despite the outcome of the rindopepimut trials, the specific expression of EGFRvIII on tumor

cells continues to make it a compelling target. Ongoing research into alternative modalities,

such as CAR-T cell therapies and various antibody-based constructs, holds the potential to

overcome the limitations encountered by the vaccine approach. For drug development

professionals, the lessons learned from the extensive clinical evaluation of rindopepimut

underscore the importance of understanding the tumor microenvironment and developing

strategies to counteract immune evasion in the pursuit of effective cancer immunotherapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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